molecular formula C7H17O2PS3 B13736181 Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester CAS No. 3772-46-1

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester

Cat. No.: B13736181
CAS No.: 3772-46-1
M. Wt: 260.4 g/mol
InChI Key: ZJIYXRGCBVAJKD-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester is an organophosphorus compound widely used in various industrial and agricultural applications. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphorodithioate with 2-(methylthio)ethyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Diethyl phosphorodithioate+2-(methylthio)ethyl chloridePhosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester\text{Diethyl phosphorodithioate} + \text{2-(methylthio)ethyl chloride} \rightarrow \text{this compound} Diethyl phosphorodithioate+2-(methylthio)ethyl chloride→Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphorodithioic acid esters.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester can be compared with other similar compounds such as:

  • Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester
  • Phosphorodithioic acid, O,O-diethyl S-(2-ethylthio)ethyl ester
  • Dimethoate

Uniqueness

What sets this compound apart is its specific ester and thioether functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are desired.

Properties

CAS No.

3772-46-1

Molecular Formula

C7H17O2PS3

Molecular Weight

260.4 g/mol

IUPAC Name

diethoxy-(2-methylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-6-12-3/h4-7H2,1-3H3

InChI Key

ZJIYXRGCBVAJKD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCCSC

Origin of Product

United States

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